

# Independent Validation of AMG131 Phase 2 Clinical Trial Data: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phase 2 clinical trial data for **AMG131** (also known as INT131), a novel selective peroxisome proliferator-activated receptor gamma (PPARy) modulator, with established alternative treatments for type 2 diabetes, namely pioglitazone and rosiglitazone. The information is compiled from publicly available clinical trial data and scientific publications to support independent validation and further research.

### **Executive Summary**

**AMG131**, a selective PPARy modulator (SPPARM), has demonstrated comparable efficacy in improving glycemic control to full PPARy agonists like pioglitazone and rosiglitazone in phase 2 clinical trials. Notably, **AMG131** appears to offer a superior safety profile, with a reduced incidence of side effects commonly associated with thiazolidinediones (TZDs), such as weight gain and edema. This guide presents the available quantitative data, details the experimental protocols of the relevant clinical trials, and visualizes the underlying signaling pathways to provide a comprehensive comparative analysis.

### Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from the **AMG131** phase 2b clinical trial and comparative data for pioglitazone and rosiglitazone from their respective clinical trials.



**Table 1: Efficacy Data - Change in Glycosylated** 

Hemoalobin (HbA1c)

Treatment	Dosage	Duration	Baseline HbA1c (Mean)	Change in HbA1c from Baseline (Mean ± SE)	p-value vs. Placebo
AMG131 (INT131)	0.5 mg	24 weeks	~8.0%	-0.3 ± 0.12%	-
1 mg	24 weeks	~8.0%	-0.8 ± 0.12%	<0.001[1]	_
2 mg	24 weeks	~8.0%	-1.1 ± 0.12%	<0.001	
Pioglitazone	45 mg	24 weeks	~8.0%	-0.9 ± 0.12%	<0.001
15 mg (add- on)	24 weeks	7.80% ± 0.72%	-0.53%	<0.01[2]	
Rosiglitazone	8 mg (add-on to insulin)	26 weeks	8.9-9.1%	-1.2%	<0.0001[3]
Placebo	-	24 weeks	~8.0%	-0.2 ± 0.13%	-

Table 2: Efficacy Data - Change in Fasting Plasma Glucose (FPG)



Treatment	Dosage	Duration	Baseline FPG (mg/dL, Mean)	Change in FPG from Baseline (mg/dL, Mean ± SE)	p-value vs. Placebo
AMG131 (INT131)	1 mg	4 weeks	171 ± 42	-22 ± 8	0.0056
10 mg	4 weeks	171 ± 42	-46 ± 7	<0.0001	
Pioglitazone	15 mg (add- on)	24 weeks	-	-13.57 (placebo- adjusted)	<0.0001[4]
Placebo	-	4 weeks	171 ± 42	+8 ± 8	-

**Table 3: Safety Data - Common Adverse Events** 

Adverse Event	AMG131 (INT131) (1 mg)	Pioglitazone (45 mg)	Rosiglitazone (4-8 mg)
Weight Gain	Less than pioglitazone[1]	Statistically significant increase	Dose-related increase[5]
Edema (Fluid Retention)	Less than pioglitazone[1]	Dose-related fluid retention[5]	Dose-related fluid retention, may exacerbate heart failure[6]
Hypoglycemia	Low risk	Low risk as monotherapy	Low risk as monotherapy[5]
Bone Fractures	Not prominently reported in Phase 2	Increased risk reported	Increased risk, mainly in women
Congestive Heart Failure	Not prominently reported in Phase 2	Can cause or exacerbate CHF	Can cause or exacerbate CHF[6]

# **Experimental Protocols**



### AMG131 (INT131) Phase 2b Study

- Study Design: A 24-week, randomized, double-blind, placebo- and active-controlled study.[7]
- Patient Population: 367 subjects with type 2 diabetes inadequately controlled on a stable dose of sulfonylurea with or without metformin, with a baseline HbA1c between 7.5% and 11.0%.
- Interventions: Patients were randomized to receive once-daily oral doses of INT131 (0.5 mg, 1 mg, 2 mg, or 3 mg), placebo, or 45 mg of pioglitazone.
- Key Efficacy Endpoints: The primary endpoint was the change in HbA1c from baseline to week 24. Secondary endpoints included changes in fasting plasma glucose (FPG), insulin, and adiponectin levels.[1]
- Key Safety Assessments: Monitoring of adverse events, including weight gain, edema
  (assessed by a prospective scoring system for lower-extremity pitting edema), and standard
  laboratory safety tests.[1]

### **Pioglitazone (PROactive Study)**

- Study Design: A randomized, double-blind, placebo-controlled outcome study.[8][9]
- Patient Population: 5,238 patients with type 2 diabetes and a history of macrovascular disease.[8]
- Interventions: Patients were randomized to receive pioglitazone (force-titrated from 15 to 45 mg) or placebo, in addition to their existing glucose-lowering and cardiovascular medications.[8][9]
- Key Efficacy Endpoints: The primary endpoint was the time to the first occurrence of a macrovascular event or death. Glycemic control (HbA1c) was also monitored.
- Key Safety Assessments: Monitoring for all adverse events, with a particular focus on cardiovascular events and congestive heart failure.

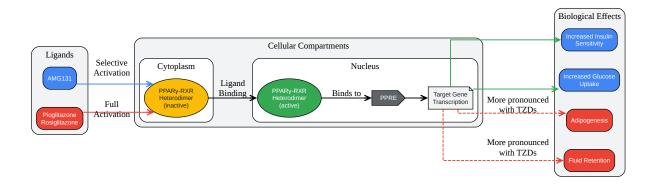
### Rosiglitazone (RECORD Study)



- Study Design: A 6-year, randomized, open-label, non-inferiority study.[10]
- Patient Population: 4,447 patients with type 2 diabetes inadequately controlled on metformin or sulfonylurea monotherapy.[6]
- Interventions: Patients were randomized to either add-on rosiglitazone or a combination of metformin and sulfonylurea.[6]
- Key Efficacy Endpoints: The primary endpoint was the time to first cardiovascular hospitalization or cardiovascular death. Glycemic control (HbA1c) was a secondary endpoint.
- Key Safety Assessments: Adjudicated cardiovascular outcomes, including heart failure, and other adverse events were monitored.

## Mandatory Visualization PPARy Signaling Pathway

The diagram below illustrates the signaling pathway of PPARy, the molecular target for **AMG131**, pioglitazone, and rosiglitazone.



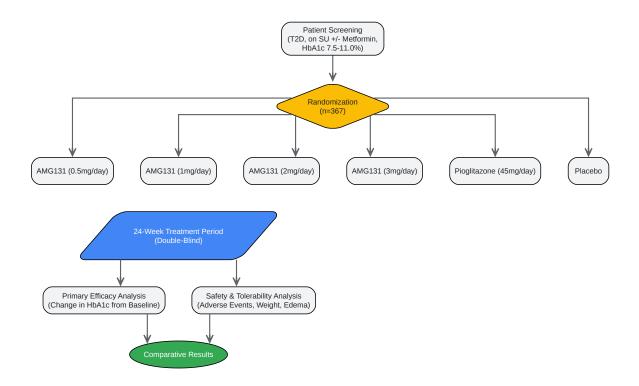


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Caption: PPARy signaling pathway activated by AMG131 and TZDs.

### **Experimental Workflow: AMG131 Phase 2b Clinical Trial**

The following diagram outlines the workflow of the AMG131 Phase 2b clinical trial.



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Caption: Workflow of the AMG131 Phase 2b clinical trial.



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